molecular formula C13H22Cl2N4O B2573921 4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine dihydrochloride CAS No. 2060043-11-8

4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine dihydrochloride

Cat. No.: B2573921
CAS No.: 2060043-11-8
M. Wt: 321.25
InChI Key: QCGAMDRMLLXWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine dihydrochloride” is a chemical compound with the CAS Number: 2060043-11-8 . It has a molecular weight of 321.25 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is 4-(2-(piperidin-4-yl)pyrimidin-4-yl)morpholine dihydrochloride . The InChI code is 1S/C13H20N4O.2ClH/c1-4-14-5-2-11(1)13-15-6-3-12(16-13)17-7-9-18-10-8-17;;/h3,6,11,14H,1-2,4-5,7-10H2;2*1H .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 321.25 . The InChI code is 1S/C13H20N4O.2ClH/c1-4-14-5-2-11(1)13-15-6-3-12(16-13)17-7-9-18-10-8-17;;/h3,6,11,14H,1-2,4-5,7-10H2;2*1H .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated innovative synthetic methods and chemical transformations involving morpholine and piperidine moieties, which are core components of the chemical structure . For instance, a study detailed the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones via ZnCl2 promoted reactions, highlighting the utility of morpholine and piperidine in complex chemical syntheses (Liu, Zhang, Sun, & Yan, 2014). Another research effort described the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis, illustrating the versatility of these moieties in the creation of potentially bioactive compounds (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Potential Therapeutic Applications

Several studies have explored the potential therapeutic applications of compounds structurally related to 4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine dihydrochloride. For example, the discovery of 3-oxabicyclo[4.1.0]heptane as a non-nitrogen-containing morpholine isostere was reported, with implications for the development of novel inhibitors of the PI3K-AKT-mTOR pathway, highlighting the potential for cancer therapy (Hobbs et al., 2019). Furthermore, the synthesis and evaluation of thienopyrimidines for their analgesic and antiparkinsonian activities have been documented, indicating the broad therapeutic potential of compounds within this chemical class (Amr, Maigali, & Abdulla, 2008).

Pharmacological Properties

Research into the pharmacological properties of compounds related to this compound has yielded insights into their action mechanisms and potential efficacy. For instance, a novel series of pyrimidine derivatives were synthesized and evaluated for anti-inflammatory activities, demonstrating significant efficacy in preclinical models (Chaydhary, Singh, & Kumarverma, 2015). This suggests that compounds with similar structures may have valuable anti-inflammatory properties.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-(2-piperidin-4-ylpyrimidin-4-yl)morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O.2ClH/c1-4-14-5-2-11(1)13-15-6-3-12(16-13)17-7-9-18-10-8-17;;/h3,6,11,14H,1-2,4-5,7-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGAMDRMLLXWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC(=N2)N3CCOCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.